
15-酮-13,14-二氢前列腺素A2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13,14-二氢-15-酮前列腺素A2 是前列腺素E2 的代谢产物,通过非酶脱水形成。 这种化合物在各种生物过程中起着重要作用,并作为前列腺素E2合成的生物标志物 。 其分子式为C20H30O4,分子量为334.45 g/mol .
科学研究应用
13,14-二氢-15-酮前列腺素A2 在科学研究中具有多种应用:
化学: 用作研究前列腺素代谢和合成的参考化合物。
生物学: 有助于理解前列腺素在各种生理过程(包括炎症和细胞信号传导)中的作用。
医学: 正在研究其潜在的治疗效果和作为某些疾病的生物标志物。
作用机制
13,14-二氢-15-酮前列腺素A2 的作用机制涉及其与特定分子靶标和途径的相互作用:
分子靶标: 它主要靶向前列腺素受体,影响各种信号通路。
类似化合物:
13,14-二氢-15-酮前列腺素E2: 13,14-二氢-15-酮前列腺素A2 的前体,具有相似的代谢途径。
双环前列腺素E2: 从13,14-二氢-15-酮前列腺素A2 的进一步分解形成的稳定衍生物.
独特性: 13,14-二氢-15-酮前列腺素A2 的独特性在于它通过非酶脱水形成的特殊方式,以及它作为前列腺素E2合成的生物标志物的作用。 它的稳定性和反应性使其成为各种科学领域研究的宝贵化合物 .
生化分析
Biochemical Properties
15-Keto-13,14-dihydroprostaglandin A2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is produced via non-enzymatic dehydration of 13,14-dihydro-15-keto PGE2 . This process is accelerated by the presence of albumin .
Cellular Effects
The effects of 15-Keto-13,14-dihydroprostaglandin A2 on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, PGE2, from which this compound is derived, stimulates osteoblasts to release factors that stimulate bone resorption by osteoclasts .
Molecular Mechanism
The molecular mechanism of action of 15-Keto-13,14-dihydroprostaglandin A2 involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .
准备方法
合成路线和反应条件: 13,14-二氢-15-酮前列腺素A2的合成通常涉及13,14-二氢-15-酮前列腺素E2 的非酶脱水。 白蛋白的存在可以加速此过程 。 反应条件通常包括温和的温度和中性pH,以防止进一步分解。
工业生产方法: 13,14-二氢-15-酮前列腺素A2 的工业生产没有得到广泛的文献记载,可能是由于其在研究中而不是在大型应用中的特定用途。 在受控实验室环境中进行合成可确保高纯度和一致性,这对研究目的至关重要 .
化学反应分析
反应类型: 13,14-二氢-15-酮前列腺素A2 经历了几种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种衍生物,这些衍生物可用于研究前列腺素的代谢途径。
还原: 还原反应可以将其转化回其前体形式,从而了解其稳定性和反应性。
取代: 取代反应可以引入不同的官能团,有助于探索其生物活性。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 条件因所需取代而异,但通常涉及催化剂和特定溶剂以促进反应。
形成的主要产物:
相似化合物的比较
13,14-dihydro-15-keto Prostaglandin E2: The precursor to 13,14-dihydro-15-keto Prostaglandin A2, sharing similar metabolic pathways.
Bicyclo Prostaglandin E2: A stable derivative formed from the further decomposition of 13,14-dihydro-15-keto Prostaglandin A2.
Uniqueness: 13,14-dihydro-15-keto Prostaglandin A2 is unique due to its specific formation through non-enzymatic dehydration and its role as a biomarker for Prostaglandin E2 synthesis. Its stability and reactivity make it a valuable compound for research in various scientific fields .
属性
CAS 编号 |
74872-89-2 |
|---|---|
分子式 |
C20H30O4 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
(E)-7-[(1R,5S)-2-oxo-5-(3-oxooctyl)cyclopent-3-en-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,13,15-16,18H,2-3,5-6,8-12,14H2,1H3,(H,23,24)/b7-4+/t16-,18+/m0/s1 |
InChI 键 |
FMKLAIBZMCURLI-VCUNKILJSA-N |
SMILES |
CCCCCC(=O)CCC1C=CC(=O)C1CC=CCCCC(=O)O |
手性 SMILES |
CCCCCC(=O)CC[C@H]1C=CC(=O)[C@@H]1C/C=C/CCCC(=O)O |
规范 SMILES |
CCCCCC(=O)CCC1C=CC(=O)C1CC=CCCCC(=O)O |
外观 |
Assay:≥98%A solution in methyl acetate |
Key on ui other cas no. |
74872-89-2 |
物理描述 |
Solid |
Pictograms |
Irritant |
同义词 |
15-keto-13,14-dihydro-PGA2 15-keto-13,14-dihydroprostaglandin A2 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of elevated serum DHK-PGA2 levels in T2DM(+) HCC patients?
A1: The research paper by [] demonstrates that serum DHK-PGA2 levels are significantly elevated in T2DM(+) HCC patients compared to individuals with only T2DM. This finding suggests that DHK-PGA2 could potentially serve as a biomarker for the detection of HCC within the T2DM population. Further research is needed to understand the underlying mechanisms behind this elevation and to validate its clinical utility.
Q2: How does DHK-PGA2 contribute to the diagnostic accuracy of T2DM(+) HCC?
A2: The study developed a biomarker signature incorporating DHK-PGA2, hexadecanedioic acid (HDA), and alpha-fetoprotein (AFP). This signature demonstrated a high area under the receiver operating characteristic curve (AUC) of 0.87 for differentiating T2DM(+) HCC from T2DM individuals []. This indicates that combining DHK-PGA2 with other markers can significantly improve the diagnostic accuracy of T2DM(+) HCC, potentially enabling earlier detection and intervention.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



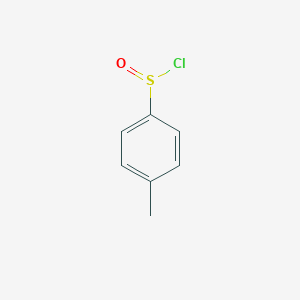

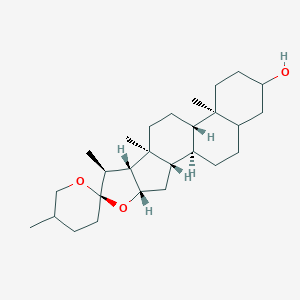
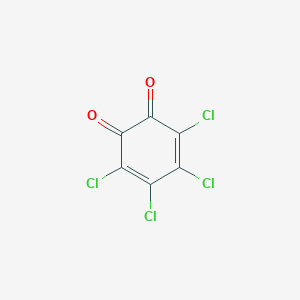
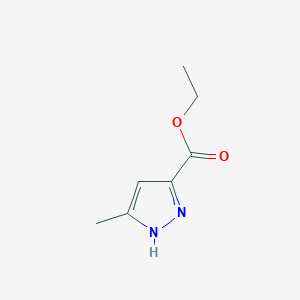
![2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester](/img/structure/B31034.png)
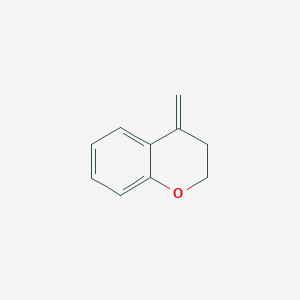

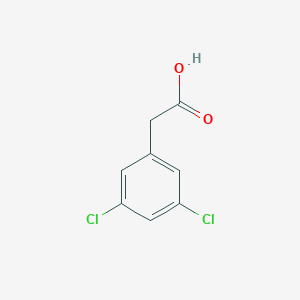
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)

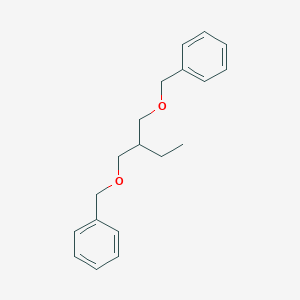
![2-[(Phenylmethoxy)methyl]-1-butanol](/img/structure/B31060.png)
